molecular formula C12H20N2O4S2 B1199979 Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) CAS No. 1030-84-8

Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt)

Cat. No.: B1199979
CAS No.: 1030-84-8
M. Wt: 320.4 g/mol
InChI Key: VKWZCEGDRJOLKT-UHFFFAOYSA-N
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Description

Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

The synthesis of Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) typically involves the reaction of propanamide with 2-mercaptoethylamine, followed by the addition of 4-methylbenzenesulfonic acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .

Chemical Reactions Analysis

Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine or thiol groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.

Scientific Research Applications

Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various molecular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar compounds to Propanamide, 3-((2-mercaptoethyl)amino)-, mono(4-methylbenzenesulfonate) (salt) include other mercaptoethylamine derivatives and sulfonamide compounds. These compounds share similar structural features but may differ in their reactivity and biological activities. For example, mercaptoethylamine itself is a simpler compound with similar thiol reactivity but lacks the sulfonate group, which can influence its solubility and interaction with biological targets .

Properties

CAS No.

1030-84-8

Molecular Formula

C12H20N2O4S2

Molecular Weight

320.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;3-(2-sulfanylethylamino)propanamide

InChI

InChI=1S/C7H8O3S.C5H12N2OS/c1-6-2-4-7(5-3-6)11(8,9)10;6-5(8)1-2-7-3-4-9/h2-5H,1H3,(H,8,9,10);7,9H,1-4H2,(H2,6,8)

InChI Key

VKWZCEGDRJOLKT-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(CNCCS)C(=O)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C(CNCCS)C(=O)N

1030-84-8

Related CAS

29488-63-9 (Parent)

Synonyms

eta-mercaptoethylaminopropionamide toluenesulfonic acid
WR 2529
WR 2529 monotosylate
WR-2529

Origin of Product

United States

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